molecular formula C17H12O2 B171420 4-Phenylnaphthalene-2-carboxylic acid CAS No. 17560-24-6

4-Phenylnaphthalene-2-carboxylic acid

Cat. No.: B171420
CAS No.: 17560-24-6
M. Wt: 248.27 g/mol
InChI Key: BRIQVMVBEYRTPX-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-2-carboxylic acid is a naphthalene-based chemical scaffold of significant interest in advanced chemical research and development. This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural framework is related to diphenylnaphthalene-based diamidine units, which have been explored for their unique properties in molecular recognition, specifically for the development of synthetic receptors that target carboxylic acids even in challenging protic solvents . Furthermore, naphthalene-2-carboxylic acid derivatives represent an important class of bioactive molecules and are frequently investigated as core structural elements in the design and discovery of novel pharmacologically active compounds . Researchers utilize this chemical for constructing complex molecular architectures, where it acts as a critical intermediate for developing new chemical entities with potential applications in various fields of life sciences and materials research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-phenylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQVMVBEYRTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40533701
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17560-24-6
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability of Phenylnaphthalene Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability, synthesis, and pharmaceutical relevance of phenylnaphthalene carboxylic acid (PNCA) isomers.

Technical Guide for Drug Development & Materials Science

Executive Summary

Phenylnaphthalene carboxylic acids (PNCAs) represent a privileged scaffold in medicinal chemistry (e.g., P2Y14 receptor antagonists like PPTN) and organic electronics. The thermodynamic landscape of these isomers is dominated by the conflict between π-conjugation (favoring planarity) and steric strain (specifically peri-interactions).

This guide delineates the energetic hierarchy of PNCA isomers, establishing that 2-phenylnaphthalene derivatives are generally thermodynamically superior to 1-phenylnaphthalene derivatives due to the alleviation of steric clash with the H-8 peri-hydrogen. However, kinetic trapping and atropisomerism in 1-phenyl variants offer unique opportunities for designing conformationally restricted bioactive ligands.

Structural Classification & Thermodynamic Hierarchy

The Core Conflict: Peri-Strain vs. Conjugation

The naphthalene core offers two distinct attachment points for the phenyl ring: the


 (1-position) and 

(2-position).
  • 1-Phenylnaphthalene (Kinetic/High Energy):

    • Steric Clash: The phenyl ring at C1 experiences severe steric repulsion from the hydrogen atom at C8 (peri-position).

    • Consequence: To relieve this strain, the phenyl ring twists out of the naphthalene plane (dihedral angle

      
       40–60°). This deplanarization breaks the extended 
      
      
      
      -conjugation, raising the internal energy (
      
      
      ).
    • State: Often liquid at room temperature due to poor crystal packing efficiency.

  • 2-Phenylnaphthalene (Thermodynamic/Low Energy):

    • Planarity: The C2 position lacks peri-hydrogen interaction. The phenyl ring can adopt a near-planar conformation with the naphthalene system.

    • Consequence: Maximized

      
      -orbital overlap lowers the system's energy.
      
    • State: Solid at room temperature (High MP) due to efficient

      
      -stacking in the crystal lattice.
      
Isomer Stability Ranking (Calculated & Empirical)
Isomer ConfigurationRelative StabilityKey Destabilizing FactorKey Stabilizing Factor
2-Phenyl-6-naphthoic acid High (Global Min)NoneLinear conjugation, H-bonding dimerization
2-Phenyl-1-naphthoic acid ModerateOrtho-COOH steric clashExtended aryl conjugation
1-Phenyl-2-naphthoic acid LowPeri-strain (Ph vs H8) Ortho-COOH/Ph locking (Atropisomer potential)
1-Phenyl-8-naphthoic acid Very LowSevere Peri-strain (Ph vs COOH) Intramolecular H-bonding (Pseudo-ring)

Mechanistic Analysis of Isomerization

Thermodynamic control can be asserted during synthesis (reversible conditions) or post-synthesis (acid-catalyzed rearrangement).

Acid-Catalyzed Isomerization (The 1 2 Shift)

Under strong acidic conditions (e.g., Zeolite catalysis, AlCl


), 1-phenylnaphthalene derivatives tend to isomerize to 2-phenylnaphthalene derivatives. This is a Friedel-Crafts type rearrangement driven by the release of steric strain.
Visualization: Reaction Energy Profile

The following diagram illustrates the energy landscape where the 1-phenyl isomer is a kinetic product (often formed faster due to higher electron density at the


-position) while the 2-phenyl isomer is the thermodynamic sink.

EnergyProfile Start Reactants (Naphthalene + Ph-X) TS1 TS1 (Kinetic) Start->TS1 Fast Prod2 2-Phenyl Isomer (Thermodynamic Product) Low Energy Planar Geometry Prod1 1-Phenyl Isomer (Kinetic Product) High Energy Twisted Geometry TS1->Prod1 TS_Iso TS (Isomerization) Prod1->TS_Iso Acid/Heat (Activation) TS_Iso->Prod2 -ΔG (Relaxation)

Figure 1: Energy profile showing the kinetic formation of the 1-phenyl isomer and its thermodynamic relaxation to the 2-phenyl isomer.

Case Study: 4-Phenyl-2-Naphthoic Acid (PPTN)

In drug development, thermodynamic stability must be balanced with biological efficacy. The compound 4-phenyl-2-naphthoic acid (often referred to as the PPTN scaffold) is a potent antagonist for the P2Y14 receptor.

  • Why this isomer?

    • Position 4 (Phenyl): Equivalent to Position 1.[1] It introduces the necessary steric twist to fit the hydrophobic pocket of the GPCR.

    • Position 2 (COOH): Provides a stable anchor for ionic interaction with receptor residues (e.g., Lysine/Arginine).

    • Stability Trade-off: While thermodynamically less stable than a 2,6-isomer, the 1,3-substitution pattern (relative to the ring junction) is synthetically accessible via Stobbe Condensation and stable enough for shelf-life requirements.

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-2-Naphthoic Acid (Thermodynamic Control)

This protocol utilizes the Stobbe condensation, which is robust for generating specific PNCA isomers.

Reagents:

  • Benzaldehyde (10 mmol)

  • Dimethyl succinate (12 mmol)

  • Potassium tert-butoxide (t-BuOK) (12 mmol)

  • Acetic Anhydride / Sodium Acetate (for cyclization)

Workflow:

  • Condensation: Reflux benzaldehyde and dimethyl succinate with t-BuOK in dry toluene for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Acidify with 1M HCl to obtain the half-ester.

  • Cyclization: Reflux the half-ester in acetic anhydride with NaOAc for 6 hours.

    • Mechanism:[2] Intramolecular Friedel-Crafts acylation.

  • Aromatization: Treat the resulting tetralone derivative with Pd/C in refluxing p-cymene or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane to dehydrogenate to the naphthalene core.

Protocol: Distinguishing Isomers via NMR

Isomers can be rapidly identified by the chemical shift of the proton at the C8 position.

  • 1-Phenyl Isomer: The phenyl ring's ring current shields the H2 and H8 protons differently due to the twist. Look for H8 as a doublet at

    
     7.8–8.0 ppm.
    
  • 2-Phenyl Isomer: The planar structure results in significant deshielding of H1 (singlet-like) typically appearing downfield at

    
     8.0–8.2 ppm due to the anisotropic effect of the adjacent phenyl ring.
    

Advanced Concept: Atropisomerism

In highly substituted PNCAs (e.g., 1-phenyl-2-naphthoic acid with an additional substituent at C8), rotation of the phenyl ring is restricted.

  • Class 1 Atropisomers: Rapid rotation (

    
    ). Common in unsubstituted 1-phenylnaphthalenes.
    
  • Class 3 Atropisomers: Locked rotation (

    
     years). Achieved if bulky groups (e.g., -NO
    
    
    
    , -OMe) are placed at the ortho positions of the phenyl ring or the C8 peri-position.
  • Relevance: If the biological target requires a specific twist, isolating a stable atropisomer can increase potency by reducing the entropic penalty of binding.

Atropisomerism Center Rotation Axis (C1-C1' Bond) State1 Free Rotation (Achiral / Racemizing) Center->State1 Low Bulk (H, F) State2 Restricted Rotation (Axial Chirality / Atropisomer) Center->State2 High Bulk (NO2, t-Bu) Sub1 Peri-Substituent (H8 or R) Sub1->Center Steric Bulk Sub2 Ortho-Substituent (Phenyl) Sub2->Center Steric Bulk

Figure 2: Determinants of atropisomeric stability in 1-phenylnaphthalene derivatives. High steric bulk at the peri and ortho positions locks the conformation.

References

  • Thermodynamic Properties of Phenylnaphthalenes

    • Source: NIST / J. Chem. Thermodynamics (2014)
    • Key Data: 1-phenylnaphthalene is liquid; 2-phenylnaphthalene is solid. 2-isomer is enthalpically favored.
  • Synthesis of P2Y14 Antagonists (PPTN Scaffold)

    • Source: Journal of Medicinal Chemistry / NIH (2020)
    • Key Data: Synthesis and SAR of 4-phenyl-2-naphthoic acid deriv
    • Source: Journal of Medicinal Chemistry (2018)
    • Key Data: Classification of atropisomers (Class 1-3) and their relevance in scaffold design.
  • Zeolite-Catalyzed Isomeriz

    • Source: RSC Advances (2014)
    • Key Data: Mechanism of acid-catalyzed isomerization of naphthalene deriv

Sources

Electronic Properties of 4-Phenylnaphthalene Derivatives for OLEDs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic and structural utility of 4-phenylnaphthalene (4-PN) derivatives in Organic Light-Emitting Diodes (OLEDs). Unlike planar acenes (e.g., anthracene, pentacene), the 4-PN core exhibits a distinct steric twist—typically 50–70°—between the phenyl ring and the naphthalene unit. This "molecular decoupling" is the critical feature for materials scientists: it disrupts


-conjugation, preserves high triplet energy (

), and suppresses aggregation-caused quenching (ACQ). This guide details the electronic architecture, synthesis, and characterization protocols required to deploy 4-PN derivatives as high-performance hosts and Thermally Activated Delayed Fluorescence (TADF) emitters.[1]

Part 1: Molecular Architecture & Electronic Design[2]

The Steric Twist and Triplet Energy Management

The fundamental advantage of the 4-phenylnaphthalene moiety lies in the steric repulsion between the phenyl ring protons and the peri-hydrogens (H8 position) of the naphthalene core.

  • Conjugation Break: The resulting dihedral angle prevents complete delocalization of the wavefunction. This confines the triplet exciton to the naphthalene core, maintaining a high

    
     (typically >2.6 eV), which is essential for hosting green and red phosphorescent dopants without reverse energy transfer.
    
  • Morphological Stability: The non-planar geometry inhibits crystallization, leading to amorphous films with high glass transition temperatures (

    
    ), crucial for device operational stability.
    
Electronic Decoupling Logic

The following diagram illustrates the causal relationship between the structural twist and the resulting optoelectronic properties.

G Struct 4-Phenylnaphthalene Core Steric Steric Hindrance (Phenyl vs. peri-H) Struct->Steric Twist Large Dihedral Angle (>50°) Steric->Twist Decouple Electronic Decoupling Twist->Decouple Solubility Suppressed Stacking/Crystallization Twist->Solubility HighET High Triplet Energy (ET) Decouple->HighET Blue Blue Shifted Emission Decouple->Blue

Figure 1: Causal pathway linking the steric architecture of 4-phenylnaphthalene to key OLED performance metrics.

Part 2: Key Electronic Properties & Data[1]

The electronic landscape of 4-PN derivatives allows for bipolar transport tuning. By substituting the 1-position (para to the phenyl) with carbazole (hole-transporting) or triazine (electron-transporting) units, the HOMO/LUMO levels can be engineered.

Comparative Electronic Data

The table below summarizes typical values for 4-PN derivatives compared to standard hosts like CBP.

Material ClassHOMO (eV)LUMO (eV)

(eV)

(°C)
Application
Standard 4-PN Host -5.8 to -6.0-2.4 to -2.6~2.65110-130Green/Red PhOLED Host
Bipolar 4-PN (CN-modified) -6.1-3.02.55>140TADF Host / Emitter
CBP (Reference) -5.9-2.62.5662Standard Host (Low stability)
Anthracene-Naphthalene -5.7-2.81.80105Blue Fluorescent Emitter

Note: Deep HOMO levels in 4-PN derivatives contribute to superior oxidative stability compared to carbazole-biphenyl (CBP) analogs.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols must be followed. These workflows are designed to be self-validating—meaning internal standards and control steps are embedded to flag errors immediately.

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Accurate determination of HOMO/LUMO levels relative to vacuum.

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Anhydrous Acetonitrile (ACN) or DMF for reduction.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with 0.05

      
       alumina).
      
    • Counter: Platinum wire.

    • Reference: Ag/AgCl (saturated KCl) or Ag/AgNO3.

  • Internal Standard: Ferrocene (

    
    ).
    

Protocol:

  • Blank Scan: Run a CV of the electrolyte solution without the analyte. Result must be flat (current < 1

    
    ) in the window of interest. Validation Point: If peaks appear, solvent is wet or electrolyte is impure.
    
  • Analyte Scan: Dissolve 4-PN derivative (

    
     M). Degas with 
    
    
    
    for 10 mins. Scan at 50, 100, and 200 mV/s.
  • Reference Addition: Add Ferrocene to the same solution. Scan again. The

    
     couple should appear distinct from the analyte peaks.
    
  • Calculation:

    
    
    
    
    
Device Fabrication Workflow

This workflow emphasizes the critical cleaning and interface engineering steps often omitted in brief reports.

DeviceFab Substrate ITO Substrate (Patterned) Clean Ultrasonic Clean: 1. Detergent 2. DI Water 3. Acetone 4. IPA Substrate->Clean 15 min each Plasma O2 Plasma/UV-Ozone (Work Function Tuning) Clean->Plasma Remove organic residue HIL HIL Deposition (PEDOT:PSS or HAT-CN) Plasma->HIL Immediate transfer (<5 min) Active Active Layer (Host: 4-PN + Dopant) HIL->Active Spin coat or Evap Cathode Cathode Deposition (LiF / Al) Active->Cathode High Vacuum (<1e-6 Torr) Encap Encapsulation (Glass/Epoxy in N2) Cathode->Encap No O2 exposure

Figure 2: Fabrication workflow for 4-phenylnaphthalene based OLED devices.

Part 4: Synthesis Strategy

The synthesis of 4-phenylnaphthalene derivatives predominantly relies on Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling, due to its tolerance for functional groups.

General Synthetic Route:

  • Precursor: 1,4-dibromonaphthalene or 1-bromo-4-phenylnaphthalene.

  • Coupling: Reaction with aryl boronic acids (e.g., carbazole-boronic acid).

  • Catalyst System:

    
     or 
    
    
    
    with S-Phos (for sterically hindered substrates).
  • Base/Solvent:

    
     or 
    
    
    
    in Toluene/Water or 1,4-Dioxane.

Critical Insight: Because the 1 and 4 positions of naphthalene are kinetically similar, selective mono-substitution requires careful stoichiometric control (0.9 eq of boronic acid) or the use of precursors with different leaving groups (e.g., 1-bromo-4-iodonaphthalene).

Part 5: Application Case Studies

Blue Phosphorescent Host

In a study utilizing a 4-PN derivative with a silicon interruption unit, researchers achieved a high triplet energy of 2.71 eV. The 4-PN unit provided the necessary charge transport while the silicon break prevented conjugation extension, allowing the material to host the high-energy blue phosphor FIr6.

  • Performance: Current efficiency of 37 cd/A.[2]

  • Mechanism: Efficient exothermic energy transfer from Host(

    
    ) 
    
    
    
    Dopant(
    
    
    ).
TADF Emitters

Derivatives such as 1,4-bis(phenoxazin-10-yl)naphthalene utilize the 4-PN core as a rigid linker between donor (phenoxazine) and acceptor moieties.

  • Role of 4-PN: The twist angle decouples the HOMO (localized on phenoxazine) and LUMO (localized on the naphthalene/acceptor), resulting in a small singlet-triplet energy gap (

    
    ), facilitating Reverse Intersystem Crossing (RISC).
    

References

  • Fan, C., et al. (2014).[2] "Using an organic molecule with low triplet energy as a host in a highly efficient blue electrophosphorescent device."[2] Angewandte Chemie International Edition, 53(8), 2147-2151.[2] Link

  • Liu, Q., et al. (2021). "Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs." Polymers, 13(4), 567. Link

  • BenchChem. (2025).[1] "Application of Naphthalene-Based Green Emitters in OLED Technology: Detailed Application Notes and Protocols." BenchChem Technical Notes. Link

  • Kusior, A., et al. (2024). "Measuring frontier orbital energy levels of OLED materials using cyclic voltammetry in solution." Molecules, 29. Link

  • Ha, M., et al. (2019). "Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs." Frontiers in Chemistry. Link

Sources

solubility of 4-phenylnaphthalene-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Phenylnaphthalene-2-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a molecule of interest in medicinal chemistry, possesses a complex structure that presents unique challenges and opportunities in formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the . By integrating fundamental principles of physical chemistry with actionable experimental protocols, this document serves as a valuable resource for scientists seeking to understand and manipulate the solubility of this and similar compounds.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. For a compound like this compound, which features a large, nonpolar aromatic backbone combined with a polar carboxylic acid functional group, predicting and determining its solubility is a non-trivial yet essential task. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, a thorough understanding of a compound's solubility profile in various organic solvents is foundational for:

  • Pre-formulation studies: Selecting appropriate solvent systems for initial characterization and screening.

  • Process chemistry: Designing efficient crystallization and purification processes.

  • Formulation development: Creating stable and effective dosage forms, including oral, parenteral, and topical preparations.

  • Analytical method development: Establishing suitable solvents for chromatography and other analytical techniques.

This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a robust experimental framework for its empirical determination.

Molecular Structure and Predicted Solubility Profile

This compound (C₁₇H₁₂O₂) has a molecular weight of 248.28 g/mol .[][2] Its structure consists of a large, hydrophobic polycyclic aromatic hydrocarbon (PAH) moiety (the phenylnaphthalene group) and a hydrophilic carboxylic acid group (-COOH). This amphiphilic nature dictates its solubility behavior.

Key Structural Features Influencing Solubility:

  • Large Aromatic System: The extensive nonpolar surface area of the phenylnaphthalene rings will favor interactions with nonpolar and moderately polar solvents through van der Waals forces and π-π stacking. This suggests poor solubility in highly polar solvents like water.[3][4]

  • Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[5][6] The presence of the carboxyl group makes the molecule's solubility pH-dependent in aqueous systems, as it can be deprotonated to form a more soluble carboxylate salt in the presence of a base.[7][8]

Predicted Solubility Trends:

Based on the principle of "like dissolves like," we can anticipate the following general solubility trends for this compound:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the aromatic rings and the carboxylic acid group.

  • Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding with the carboxylic acid group is a key contributor to solubility.[5][9] However, the large nonpolar part of the molecule may limit the overall solubility compared to smaller carboxylic acids.[4][6]

  • Moderate Solubility: In ketones (e.g., acetone) and esters (e.g., ethyl acetate), which are polar aprotic solvents capable of accepting hydrogen bonds.[5][10]

  • Low to Negligible Solubility: In nonpolar solvents such as hexane and toluene. While the aromatic rings have an affinity for these solvents, the energetic penalty of breaking the strong hydrogen bonds between the carboxylic acid molecules in the solid state without favorable solute-solvent interactions will likely result in poor solubility.

  • Very Low Solubility in Water: The large hydrophobic portion of the molecule is expected to make it sparingly soluble in water.[3][4]

The following table summarizes the expected solubility of this compound in various organic solvents, categorized by their polarity and proticity.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to GoodHydrogen bonding with the carboxylic acid group.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Acetone, Ethyl AcetateModerateHydrogen bond acceptance and moderate polarity.
Nonpolar Hexane, TolueneLow to NegligibleDominated by the large hydrophobic moiety; insufficient solvation of the polar carboxylic acid group.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative solubility data for this compound, an empirical determination is necessary. The gravimetric method is a reliable and straightforward approach for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven

  • Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solid to a known volume of solvent in a vial. prep2 Seal the vial tightly. prep1->prep2 equil1 Place vials in a shaker at a constant temperature. prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours). equil1->equil2 sep1 Allow vials to stand at the same temperature for sedimentation. equil2->sep1 sep2 Centrifuge to further separate the solid and liquid phases. sep1->sep2 ana1 Withdraw a known volume of the supernatant using a pre-warmed pipette. sep2->ana1 ana2 Filter the supernatant through a syringe filter. ana1->ana2 ana3 Transfer the filtered solution to a pre-weighed container. ana2->ana3 ana4 Evaporate the solvent in a drying oven. ana3->ana4 ana5 Weigh the container with the dried solute. ana4->ana5 calc1 Calculate the mass of the dissolved solid. ana5->calc1 calc2 Determine the solubility (e.g., in mg/mL or mol/L). calc1->calc2

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume (e.g., 5.00 mL) of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Analysis:

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a micropipette. To avoid premature precipitation, the pipette tip can be slightly warmed.

    • Filter the collected supernatant through a solvent-compatible syringe filter (0.45 µm) to remove any remaining solid particles.

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

    • Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying should be continued until a constant weight is achieved.

  • Calculation:

    • The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

    • The solubility (S) is then calculated using the following formula:

      S (mg/mL) = Mass of dried solute (mg) / Volume of supernatant withdrawn (mL)

      To express the solubility in molarity (mol/L), the following conversion can be used:

      S (mol/L) = (S (mg/mL) / Molecular Weight ( g/mol )) * 1000

Factors Influencing Solubility

Several factors can significantly impact the :

  • Temperature: The dissolution of a solid in a liquid is generally an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This relationship can be quantified using the van't Hoff equation.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar carboxylic acid group and the nonpolar aromatic system will be the most effective.

  • Presence of Water: In some organic solvents, the presence of small amounts of water can enhance the solubility of carboxylic acids.[11] This is due to the formation of hydrogen-bonded bridges between the water molecules and the carboxylic acid.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in the solubility studies.

Conclusion

References

  • Fiveable. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters | Intro to Chemistry Class Notes.
  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 9). 2: Carboxylic Acids and Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Course Hero. (2022, October 10). 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. Retrieved from [Link]

  • Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). Naphthalene-2-carboxylic acid [4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]. Retrieved from [Link]

  • JMU Libraries Pressbooks. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2573–2578. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Chemical Manufacturing Network. (n.d.). 17560-24-6 CAS Query, this compound Physical and Chemical Properties. Retrieved from [Link]

  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Retrieved from [Link]

Sources

The Phenylnaphthalene Carboxylate Scaffold: A Technical Guide to Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylnaphthalene carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, serving as the architectural core for a diverse range of bioactive molecules. From the commercially successful retinoid Adapalene to the potent P2Y14 receptor antagonist PPTN and the cytotoxic arylnaphthalene lignan Justicidin B , this scaffold offers a unique balance of lipophilicity, planar geometry for receptor stacking, and metabolic stability.

This technical guide provides a rigorous analysis of the phenylnaphthalene acid class, focusing on its utility as a pharmaceutical intermediate. It details the modular synthesis of 1-phenyl and 4-phenyl isomers, elucidates the structure-activity relationships (SAR) driving their biological efficacy, and provides validated experimental protocols for their preparation.

Chemical Architecture & Pharmacophore Analysis[1]

The phenylnaphthalene scaffold is defined by a naphthalene ring substituted with a phenyl group and a carboxylic acid moiety. The positioning of these substituents dictates the therapeutic class.

Regioisomeric Significance
  • 4-Phenyl-2-naphthoic Acid Derivatives: This isomer is the pharmacophore for P2Y14 receptor antagonists .[1] The carboxylic acid provides a critical ionic interaction (often mimicking a phosphate group of the endogenous ligand UDP-glucose), while the 4-phenyl group occupies a hydrophobic pocket.

  • 1-Phenyl-2-naphthoic Acid Derivatives: This arrangement is the precursor to Arylnaphthalene Lignans (e.g., Justicidin B). Cyclization between the acid and the phenyl ring (often via a lactone bridge) locks the conformation, creating a planar system capable of DNA intercalation and Topoisomerase inhibition.

  • 6-Phenyl-2-naphthoic Acid Derivatives: Exemplified by Adapalene , this extended linear structure mimics the retinoic acid backbone, allowing selective binding to Retinoic Acid Receptor (RAR) subtypes (

    
     and 
    
    
    
    ).
Physicochemical Properties
PropertyCharacteristicPharmaceutical Implication
Planarity High (especially in lactonized forms)Facilitates

-

stacking interactions with receptor aromatic residues (e.g., Phe, Tyr).
Lipophilicity High LogP (>4.0 without polar groups)Excellent membrane permeability but requires solubilizing groups (e.g., piperidine in PPTN) for oral bioavailability.
Metabolic Stability Moderate to HighThe naphthalene core is resistant to rapid oxidative clearance compared to simpler phenyl rings, though hydroxylation can occur.

Therapeutic Applications & Mechanism of Action

Immunology: P2Y14 Receptor Antagonists

The P2Y14 receptor is activated by UDP-glucose and mediates chemotaxis in neutrophils, playing a key role in inflammation and asthma.

  • Key Molecule: PPTN (4-(4-((piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid).[2]

  • Mechanism: PPTN is a high-affinity competitive antagonist (

    
     ~ 430 pM). The naphthoic acid core anchors the molecule in the orthosteric site.
    
  • Clinical Potential: Treatment of asthma, chronic neuropathic pain, and metabolic inflammation.[1]

Oncology: Arylnaphthalene Lignan Lactones

Natural products like Justicidin B and Taiwanin C are derived from 1-phenyl-2-naphthoic acid intermediates.

  • Mechanism: These compounds act as Topoisomerase I/II inhibitors . The planar arylnaphthalene lactone intercalates into DNA, stabilizing the cleavable complex and inducing apoptosis.

  • Clinical Potential: Potent cytotoxicity against human breast (MDA-MB-231) and cervical (HeLa) cancer lines.

Dermatology: Third-Generation Retinoids[4][5]
  • Key Molecule: Adapalene .[3]

  • Mechanism: Selective agonist for RAR

    
     and RAR
    
    
    
    . The adamantyl-phenyl-naphthoic acid structure prevents the "retinoic acid syndrome" (skin irritation) associated with first-generation retinoids by avoiding RAR
    
    
    activation.

Synthetic Protocols & Workflows

Diagram: Retrosynthetic Analysis & Workflow

The following diagram illustrates the divergent synthesis of the two primary pharmaceutical classes from a common naphthoic acid precursor strategy.

SynthesisWorkflow cluster_legend Reaction Class Precursor Starting Material (Bromonaphthoic Acid Ester) Suzuki Suzuki Coupling (Pd(PPh3)4, Arylboronic Acid) Precursor->Suzuki Route A: Modular Assembly Stobbe Stobbe Condensation / Dehydro-Diels-Alder Precursor->Stobbe Route B: Cyclization Strategy PPTN_Core 4-Phenyl-2-naphthoic Ester Suzuki->PPTN_Core Hydrolysis Saponification (LiOH/THF) PPTN_Core->Hydrolysis PPTN_Final PPTN (P2Y14 Antagonist) 4-Phenyl-2-naphthoic Acid Hydrolysis->PPTN_Final Lignan_Inter 1-Phenyl-2-naphthoic Acid Stobbe->Lignan_Inter Lactonization Oxidative Lactonization (Formation of Lactone Ring) Lignan_Inter->Lactonization Justicidin Justicidin B (Anticancer) Arylnaphthalene Lactone Lactonization->Justicidin RouteA Route A: Cross-Coupling RouteB Route B: Cyclization

Caption: Divergent synthetic pathways for Phenylnaphthalene therapeutics. Route A utilizes modular Pd-catalyzed coupling for P2Y14 antagonists. Route B employs cyclization strategies for Lignan synthesis.

Detailed Protocol: Synthesis of 4-Phenyl-2-Naphthoic Acid (PPTN Core)

Methodology: Modular Suzuki-Miyaura Cross-Coupling. Rationale: This method offers the highest regioselectivity and tolerance for functional groups (e.g., piperidines, trifluoromethyls) required in modern drug candidates.

Step-by-Step Procedure:

  • Reagents Preparation:

    • Substrate: Methyl 4-bromo-2-naphthoate (1.0 equiv).

    • Coupling Partner: 4-(N-Boc-piperidinyl)phenylboronic acid pinacol ester (1.2 equiv).

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%) or Pd(dppf)Cl
      
      
      (for sterically hindered substrates).
    • Base: K

      
      CO
      
      
      
      (2 M aqueous solution, 3.0 equiv).
    • Solvent: 1,4-Dioxane or DME (degassed).

  • Reaction Setup (Inert Atmosphere):

    • Charge a flame-dried Schlenk flask with the substrate, boronate ester, and catalyst under Argon flow.

    • Add the degassed solvent and aqueous base.

    • Seal and heat to 90°C for 12–16 hours. Note: Monitor by TLC/LC-MS for disappearance of the bromide.

  • Work-up & Purification:

    • Cool to room temperature.[4] Dilute with EtOAc and wash with water and brine.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The ester intermediate is typically a stable solid.

  • Hydrolysis (Saponification):

    • Dissolve the ester in THF/MeOH (1:1).

    • Add LiOH (4.0 equiv) dissolved in minimal water.

    • Stir at 50°C for 4 hours.

    • Acidification: Carefully acidify with 1M HCl to pH 3–4. The target 4-phenyl-2-naphthoic acid will precipitate. Filter and dry.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the naphthoic acid proton at

      
       ~8.6 ppm and the disappearance of the methyl ester peak.
      
Alternative Protocol: Justicidin B Precursor Synthesis

Methodology: Intramolecular Dehydro-Diels-Alder (IDDA). Causality: The IDDA reaction constructs the naphthalene core and the phenyl substituent in a single step with high atom economy, avoiding the need for late-stage coupling.

  • Precursor: Styrenyl propiolate derivative.

  • Conditions: Microwave irradiation, 180°C, in acetic anhydride.

  • Outcome: Spontaneous aromatization to the 1-phenylnaphthalene system.

Structure-Activity Relationship (SAR) Logic

The following diagram maps the critical SAR features of the phenylnaphthalene acid scaffold for P2Y14 antagonism.

SAR_Map Core Naphthalene Core Pos2 Position 2: Carboxylic Acid Core->Pos2 Pos4 Position 4: Phenyl Ring Core->Pos4 Pos7 Position 7: Lipophilic Tail Core->Pos7 Acid_Func Ionic Interaction (Mimics Phosphate) Pos2->Acid_Func Critical for Activity Phenyl_Func Hydrophobic Pocket (Pi-Stacking) Pos4->Phenyl_Func Solubility Solubilizing Group (e.g., Piperidine on Phenyl) Pos4->Solubility Para-substitution Tail_Func Potency Booster (e.g., -CF3, -Cl) Pos7->Tail_Func Increases Affinity

Caption: Pharmacophore map of 4-phenyl-2-naphthoic acid derivatives (PPTN type). The C2 acid is essential for receptor anchoring, while C4 and C7 substituents modulate affinity and solubility.

Challenges & Optimization Strategies

Solubility Issues

The inherent lipophilicity of the phenylnaphthalene core (cLogP > 5) often leads to poor aqueous solubility.

  • Solution: Introduction of polar heterocycles (piperidine, morpholine) on the phenyl ring (as seen in PPTN) or conversion to salt forms (as seen in Adapalene sodium).

Regiocontrol in Synthesis

Synthesizing specific isomers (1-phenyl vs 4-phenyl) can be challenging with non-specific Friedel-Crafts methods.

  • Solution: Use Suzuki-Miyaura coupling on pre-functionalized bromonaphthoates. This ensures 100% regiochemical fidelity.

References

  • Gauthier, J. Y., et al. (2011).[1][2] Synthesis and Structure-Activity Relationships of 2-Naphthoic Acid Derivatives as Selective P2Y14 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Kocsis, L. S., & Brummond, K. M. (2014).[5] Intramolecular Dehydro-Diels–Alder Reaction Affords Selective Entry to Arylnaphthalene or Aryldihydronaphthalene Lignans. Organic Letters. Link

  • Barrett, M. O., et al. (2013).[6] A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose-Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology. Link

  • Zhang, J., et al. (2019).[7][5] Total Synthesis of Justicidin B, Justicidin E, and Taiwanin C: A General and Flexible Approach. Frontiers in Chemistry. Link

  • Shroot, B., et al. (1987). Adapalene: A New Synthetic Retinoid. Journal of Medicinal Chemistry. (Patent Reference US4717720).[8] Link

Sources

Methodological & Application

Application Note: High-Yield Esterification Strategies for 4-Phenylnaphthalene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

4-phenylnaphthalene-2-carboxylic acid (CAS: 17560-24-6) is a critical intermediate in the synthesis of organic semiconductors, liquid crystals, and bioactive retinoid analogs. Unlike simple benzoic acid derivatives, this substrate presents specific challenges:

  • Solubility: The lipophilic 4-phenyl group significantly reduces solubility in polar protic solvents (e.g., methanol) typically used in standard Fischer esterifications.

  • Steric & Electronic Factors: While the C2 position is not as sterically hindered as the C1 position, the fused ring system and the phenyl substituent create a bulky environment that can slow down equilibrium-based kinetics.

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Acid Chloride (Recommended) Method B: Fischer Esterification Method C: Steglich Coupling
Mechanism Irreversible Nucleophilic Acyl SubstitutionEquilibrium-based Acid CatalysisCarbodiimide Activation
Primary Use Scale-up, Complex Alcohols, High YieldSimple Methyl/Ethyl EstersAcid-Sensitive Substrates
Atom Economy Moderate (SO₂/HCl or CO/CO₂ byproduct)High (Water byproduct)Low (Urea byproduct)
Reaction Time Fast (< 3 hours)Slow (12–24 hours)Medium (3–6 hours)
Yield Potential 90–98% 60–80% (without Dean-Stark)85–95%

Protocol A: The "Gold Standard" Acid Chloride Route

Best for: High-value synthesis, scale-up, and attaching complex/bulky alcohols.

This protocol utilizes Oxalyl Chloride with catalytic DMF .[1] We prefer oxalyl chloride over thionyl chloride for this specific substrate because the byproducts (CO, CO₂, HCl) are gases at room temperature, simplifying purification of the high-molecular-weight product.

Mechanism of Activation

The reaction relies on the in situ formation of the Vilsmeier-Haack reagent (Chloroiminium ion), which activates the carboxylic acid.

G Figure 1: Vilsmeier-Haack Activated Acid Chloride Synthesis Substrate 4-phenylnaphthalene-2-COOH Inter1 Active Vilsmeier Intermediate Substrate->Inter1 Activation DMF DMF (Cat.) + (COCl)2 DMF->Inter1 AcidCl Acid Chloride (R-COCl) Inter1->AcidCl -CO, -CO2, -HCl Product Target Ester (R-COOR') AcidCl->Product + Alcohol (R'OH) + Pyridine

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv) [Alt: Thionyl Chloride]

  • Catalyst: N,N-Dimethylformamide (DMF) (2–3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher T required)

  • Base: Pyridine or Triethylamine (1.2 equiv)

  • Alcohol: Target alcohol (1.1–1.5 equiv)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Add this compound (1.0 g, ~4 mmol) and anhydrous DCM (15 mL). The solid may not dissolve completely until activation begins.

  • Activation:

    • Add catalytic DMF (2 drops).

    • Cool to 0°C (ice bath).

    • Add Oxalyl Chloride (0.52 mL, 6 mmol) dropwise. Caution: Gas evolution (CO/CO₂).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The solution should become clear and turn slightly yellow, indicating Acid Chloride formation.

  • Evaporation (Critical): Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). Re-dissolve the residue in fresh anhydrous DCM (10 mL).

    • Why? Removing excess oxalyl chloride prevents side reactions with the alcohol.

  • Esterification:

    • Add the target Alcohol (1.1 equiv) and Pyridine (1.2 equiv) to the solution at 0°C.

    • Stir at RT for 2–4 hours.

  • Workup: Quench with 1M HCl (to remove pyridine), wash with NaHCO₃ (sat. aq.), then Brine.[2] Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Fischer Esterification (High-Throughput)

Best for: Methyl or Ethyl esters where the alcohol can act as the solvent.[3]

Logic

Due to the hydrophobicity of the 4-phenyl group, standard reflux in MeOH might result in poor solubility. We utilize a co-solvent modification to ensure homogeneity.

Materials
  • Substrate: this compound[][5]

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) (10 mol%)

  • Solvent: Methanol (excess) + Toluene (co-solvent, 1:1 ratio)

Step-by-Step Procedure
  • Dissolution: In a round bottom flask, dissolve the substrate in Toluene.

  • Addition: Add Methanol (10–20 equiv) and H₂SO₄ (catalytic).

  • Reflux: Heat to reflux (approx. 70–80°C) for 12–18 hours.

    • Note: For higher conversion, use a Dean-Stark trap if the alcohol boiling point permits (e.g., Ethanol/Butanol) to remove water.

  • Monitoring: Check TLC. If conversion stalls, add more H₂SO₄ or remove water (molecular sieves).

  • Workup: Concentrate to remove organics. Redissolve in EtOAc, wash with NaHCO₃ to remove unreacted acid.

Analytical Validation

To ensure the protocol was successful, compare the product against these expected spectral shifts.

FeatureStarting Material (Acid)Product (Ester)
IR Spectroscopy Broad O-H stretch (2500–3300 cm⁻¹)Absent
Carbonyl (C=O) ~1680–1690 cm⁻¹Shift to ~1715–1725 cm⁻¹
1H NMR Acidic proton (>11 ppm)Alkoxy protons (e.g., -OCH₃ at ~3.9 ppm)
Solubility Soluble in dilute NaOHInsoluble in dilute NaOH

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion
  • Cause: Steric bulk of the 4-phenyl group preventing nucleophilic attack.

  • Solution: Switch to Protocol A (Acid Chloride). The chloride is a much better leaving group than the protonated hydroxyl in Fischer esterification.

  • Alternative: Use Steglich Esterification (DCC/DMAP) if the alcohol is acid-sensitive.[3]

Issue: Product Hydrolysis during Workup
  • Cause: Naphthoic esters can be sensitive to strong bases.

  • Solution: During the quench of Protocol A, use cold saturated NaHCO₃ rather than NaOH. Perform washes quickly.[6]

Issue: Substrate Insolubility
  • Cause: The 4-phenylnaphthalene core is highly lipophilic.

  • Solution: Do not use pure Methanol/Ethanol.[3] Always use a co-solvent like DCM, Toluene, or THF to ensure the starting material is in solution before adding the catalyst.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10181160, Naphthalene-2-carboxylic acid derivatives. Link

  • Master Organic Chemistry. Mechanism of Thionyl Chloride/Oxalyl Chloride Activation.Link

  • Organic Chemistry Portal. Steglich Esterification Protocols.Link

Sources

Technical Guide: Preparation of Amide Derivatives from 4-Phenylnaphthalene-2-Carboxylic Acid

[1][2]

Part 1: Strategic Overview & Chemical Context[1]

The "Magic Phenyl" Scaffold

The 4-phenylnaphthalene-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, often utilized to modulate lipophilicity and induce specific steric constraints in receptor binding pockets.[1][2] Unlike simple naphthoic acids, the phenyl ring at the C4 position introduces a significant hydrophobic bulk perpendicular to the naphthalene plane, creating a "T-shaped" pi-system interaction potential.[1]

Key Physicochemical Considerations:

  • LogP Shift: The addition of the C4-phenyl group typically increases cLogP by ~1.8–2.0 units compared to 2-naphthoic acid.[1][2] This necessitates specific solvent choices (e.g., DMF/DCM mixtures) and purification strategies (avoiding purely aqueous workups).[2]

  • Steric Environment: The C2-carboxylate is relatively unhindered, but the C4-phenyl group can influence the solubility of the resulting amides, often leading to π-stacking induced aggregation.[1]

Retrosynthetic Decision Matrix

The choice of amidation method depends heavily on the nucleophilicity of the amine partner and the scale of the reaction.[1]

AmideStrategyStartTarget: 4-Phenylnaphthalene-2-CarboxamideAmineTypeAnalyze Amine PartnerStart->AmineTypeCondANon-nucleophilic AnaminesSterically hindered>1g ScaleAmineType->CondACondBChiral CentersAcid-Sensitive GroupsDiscovery Scale (<100mg)AmineType->CondBRouteARoute A: Acid Chloride(High Throughput / Scale-up)RouteBRoute B: Coupling Agents(Chiral / Complex Amines)CondA->RouteARecommendedCondB->RouteBRecommended

Figure 1: Decision matrix for selecting the optimal amidation pathway based on amine characteristics.

Part 2: Experimental Protocols

Protocol A: Acid Chloride Activation (The "Robust" Route)

Best for: Anilines, electron-poor amines, and gram-scale synthesis.[1][2] Mechanism: Conversion to the highly reactive acyl chloride using Thionyl Chloride (

2
Reagents & Materials
  • Starting Material: this compound (1.0 eq)[1][2]

  • Activator: Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)[2]
    
  • Solvent: Toluene (anhydrous) or DCM[2]

  • Base: Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Pyridine (for the coupling step)[2]
    
Step-by-Step Methodology
  • Activation:

    • In a flame-dried RBF equipped with a reflux condenser and a

      
       drying tube (or inert gas line), suspend this compound in anhydrous toluene (5 mL/mmol).
      
    • Add Thionyl Chloride (5.0 eq) dropwise.[2]

    • Critical Checkpoint: Heat to reflux (80–90°C) for 2–3 hours. The suspension should clarify, indicating the formation of the lipophilic acid chloride.[1]

    • Evaporation: Remove solvent and excess ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       under reduced pressure.[2] Co-evaporate with toluene (
      
      
      ) to remove trace HCl.[2] The residue (usually a yellow solid/oil) is the crude acid chloride.
  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM (5 mL/mmol).

    • Cool to 0°C.[2]

    • Add the amine (1.1 eq) and

      
       (2.0 eq) simultaneously.[2]
      
    • Allow to warm to RT and stir for 4–12 hours.

  • Workup (Self-Validating Step):

    • Quench with saturated

      
      .[2]
      
    • Extract with DCM.[2]

    • Validation: Wash the organic layer with 1M HCl.[1] If the product remains in the organic layer (check TLC), the amine has been successfully acylated (amides are generally neutral, whereas unreacted amine would wash out into the acid).[1]

Protocol B: HATU-Mediated Coupling (The "Precision" Route)

Best for: Valuable amines, chiral amines (prevents racemization), and parallel synthesis libraries.

Reagents & Materials
  • Coupling Reagent: HATU (1.2 eq)[2]

  • Base: DIPEA (Hunig’s Base) (3.0 eq)[2]

  • Solvent: DMF (anhydrous) - Essential for solubility of the naphthalene core.[1][2]

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve this compound (1.0 eq) in DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq).[2] The solution typically turns yellow/orange.[1] Stir for 15–30 minutes at RT to form the active ester (O-At ester).

  • Amine Addition:

    • Add the amine (1.1 eq) in one portion.

    • Stir at RT for 16 hours.

  • Workup & Isolation:

    • Note: DMF is difficult to remove via rotary evaporation.[2]

    • Dilution Method: Pour the reaction mixture into a 10-fold excess of ice-cold water/brine (1:1).

    • Precipitation Check: Due to the high lipophilicity of the 4-phenylnaphthalene group, the amide product often precipitates as a solid.[1] Filter, wash with water, and dry.

    • Extraction Method (if no precipitate): Extract with EtOAc.[2] Wash organic layer extensively with

      
       (5% aq) to remove DMF, followed by 
      
      
      and Brine.

Part 3: Data Analysis & Purification[2]

Purification Strategy

The 4-phenylnaphthalene core is highly UV-active and lipophilic.[1][2]

MethodStationary PhaseMobile PhaseNotes
Flash Chromatography Silica Gel (Normal Phase)Hexane/EtOAc (0-40% gradient)Product usually elutes late due to amide polarity but moves faster than the acid.[1][2]
Reverse Phase HPLC C18Water/Acetonitrile (+0.1% TFA)Preferred. High solubility in ACN prevents crashing out on the column.
Recrystallization N/AEthanol or Toluene/HexaneExcellent for high-melting anilide derivatives.[1][2]
Characterization Checklist

To ensure scientific integrity, the following data points must be verified:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the amide -NH proton (variable, typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       6.0–9.0 ppm).[2]
      
    • Verify the Singlet at C1 and C3 of the naphthalene ring (if substitution allows differentiation) or the characteristic aromatic multiplet of the phenyl-naphthalene system (9 protons total for the core).[1]

  • HRMS (ESI+): Expect

    
     or 
    
    
    .
  • HPLC Purity: >95% required for biological assays.

Part 4: Troubleshooting (Expert Insights)

  • Issue: Low Solubility of Starting Acid. [1]

    • Solution: The 4-phenyl group makes the acid rigid and crystalline.[1][2] If it fails to dissolve in DCM during acid chloride formation, add catalytic DMF or switch to Toluene at reflux.

  • Issue: Rotamers in NMR.

    • Insight: Bulky amides (especially tertiary amides like piperazines) attached to the naphthalene ring may show restricted rotation, leading to broadened NMR signals. Run NMR at 50°C to coalesce peaks.

  • Issue: Hydrolysis of Acid Chloride.

    • Prevention: If using Method A, ensure the amine is dry. Trace water competes effectively with sterically hindered amines.[2]

References

  • PubChem. this compound (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1][2] (General Protocol Grounding).[2] Available at: [Link]

Application Note: Strategic Functionalization of the 4-Phenylnaphthalene Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 1-aryl-4-phenylnaphthalene scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for cis-stilbenes (e.g., Combretastatin A-4) and a core pharmacophore for Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene. Unlike flexible stilbenes, which suffer from cis-trans isomerization and metabolic instability, the naphthalene core locks aryl substituents in a bioactive conformation.

This Application Note provides a comprehensive guide to functionalizing this core. We focus on modular synthetic pathways that allow rapid Structure-Activity Relationship (SAR) exploration, specifically targeting tubulin polymerization inhibition and estrogen receptor modulation .

Strategic Design: SAR & Pharmacophore Mapping

Before initiating synthesis, it is critical to understand where to functionalize. The 4-phenylnaphthalene core is not merely a spacer; it acts as a template to orient "warheads" into specific protein binding pockets.

The Two Primary Binding Modes
  • Tubulin Colchicine Site: Requires a trimethoxyphenyl ring (Ring A) at C1 and a hydrophobic aryl group (Ring B) at C4. The naphthalene scaffold mimics the cis-double bond of Combretastatin A-4.

  • Estrogen Receptor (ER): Requires a phenolic hydroxyl (H-bond donor) and a basic side chain (e.g., pyrrolidine ethoxy) to interact with Asp351 in the ER ligand-binding domain.

Visualization of SAR Logic

SAR_Map Core 4-Phenylnaphthalene Core Scaffold Pos1 Position C1 (Pharmacophore A) Core->Pos1 Suzuki Coupling Pos4 Position C4 (Pharmacophore B) Core->Pos4 Suzuki/Stobbe Pos23 Positions C2/C3 (Solubility/Metabolic Block) Core->Pos23 Cyclization Precursors Pos8 Position C8 (C-H Activation Site) Core->Pos8 Directed C-H Funct. Tubulin Tubulin Inhibitors (e.g., 3,4,5-trimethoxy) Pos1->Tubulin SERM SERMs (e.g., Basic Side Chains) Pos1->SERM Pos4->Tubulin Pos23->SERM Prevent Metabolism

Figure 1: SAR Map illustrating the modular functionalization points of the naphthalene core for distinct therapeutic targets.

Synthetic Architectures: Choosing the Right Workflow

We present two distinct workflows. Method A is preferred for high-diversity library generation (Medicinal Chemistry). Method B is preferred for large-scale scaffold construction (Process Chemistry).

Comparison of Methods
FeatureMethod A: Modular Pd-CatalysisMethod B: Stobbe Condensation
Starting Material 1,4-DibromonaphthaleneBenzaldehyde + Succinate
Key Reaction Suzuki-Miyaura CouplingAldol-type condensation
Diversity Potential High (Late-stage variation)Low (Early-stage variation)
Step Count 2-3 Steps4-5 Steps
Primary Risk Bis-coupling (Selectivity)Harsh conditions (Acid/High T)
Workflow Visualization

Synthesis_Workflow Start Target Design Decision Select Pathway Start->Decision PathA_Start 1,4-Dibromonaphthalene Decision->PathA_Start Library Gen PathB_Start 1-Phenylnaphthalene Decision->PathB_Start Late Stage StepA1 Step 1: Controlled Mono-Suzuki (Limiting Boronic Acid) PathA_Start->StepA1 StepA2 Intermediate: 1-Bromo-4-arylnaphthalene StepA1->StepA2 StepA3 Step 2: Second Suzuki Coupling (Different Boronic Acid) StepA2->StepA3 Product Final Drug Candidate (Asymmetric 1,4-diaryl) StepA3->Product StepB1 Step 1: Directed C-H Activation (Pd(OAc)2 / Oxidant) PathB_Start->StepB1 StepB1->Product

Figure 2: Decision tree for synthetic pathways. Method A (Blue) is detailed in the protocol below.

Detailed Protocol: Modular Synthesis of Tubulin Inhibitor Analogs

Target Molecule: 1-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)naphthalene Rationale: This analog mimics Combretastatin A-4 but utilizes the naphthalene core to prevent cis-to-trans isomerization, a common deactivation pathway for stilbenes.

Reagents & Equipment[1]
  • Substrate: 1,4-Dibromonaphthalene (CAS: 83-53-4)

  • Coupling Partner A: 3,4,5-Trimethoxyphenylboronic acid

  • Coupling Partner B: 4-Methoxyphenylboronic acid

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2

  • Base: Na2CO3 (2M aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology
Step 1: Regioselective Mono-Arylation

Note: The symmetry of 1,4-dibromonaphthalene requires strict stoichiometric control to avoid bis-arylation.

  • Setup: In a flame-dried Schlenk flask, dissolve 1,4-dibromonaphthalene (1.0 equiv, 500 mg) and Pd(PPh3)4 (5 mol%) in degassed 1,4-dioxane (10 mL).

  • Addition: Add 3,4,5-trimethoxyphenylboronic acid (0.9 equiv ). Crucial: Using a slight deficit of the boronic acid ensures the mono-bromide is the major product.

  • Activation: Add Na2CO3 (2M, 3.0 equiv).

  • Reaction: Heat to 90°C under Argon for 6-8 hours. Monitor by TLC (Hexane/EtOAc 9:1). The mono-coupled product will fluoresce differently (often blue) compared to the starting material.

  • Workup: Cool, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash column chromatography. Elute unreacted dibromide first (non-polar), followed by the desired 1-bromo-4-(3,4,5-trimethoxyphenyl)naphthalene .

Step 2: Second Arylation (The "Warhead" Installation)
  • Setup: Take the mono-bromide intermediate (1.0 equiv) from Step 1.

  • Reagents: Add 4-methoxyphenylboronic acid (1.5 equiv —excess is now acceptable), Pd(dppf)Cl2 (3 mol%), and K3PO4 (3.0 equiv).

  • Solvent: Toluene/Water (10:1) is often superior for the second step to boost temperature.

  • Reaction: Reflux at 110°C for 12 hours.

  • Purification: Silica gel chromatography. Recrystallize from Ethanol/Hexane to remove Palladium traces.

Critical Parameters & Troubleshooting

Atropisomerism: The Hidden Trap

Naphthalenes with bulky substituents at the C1/C4 positions (ortho to the biaryl axis) can exhibit axial chirality (atropisomerism).

  • Risk: If the rotation barrier is high (>20 kcal/mol), you may separate enantiomers (atropisomers) that racemize slowly in vivo, complicating PK/PD data.

  • Detection: Check 1H NMR signals. If methylene protons or ortho-methyl groups appear as diastereotopic (split signals) at room temperature, you have restricted rotation.

  • Solution: Perform Variable Temperature (VT) NMR to determine the coalescence temperature.

Solubility Issues

The 4-phenylnaphthalene core is highly lipophilic (LogP > 5).

  • Protocol Adjustment: If the final compound precipitates during biological testing, introduce a solubilizing group (e.g., morpholine or piperazine) via a Buchwald-Hartwig amination at Position 2 or via an ether linkage on the phenyl ring.

References

  • Design of Tubulin Inhibitors

    • Mechanism:[1] "Discovery of (naphthalen-4-yl)(phenyl)methanones as new apoptosis inducers."[2] Bioorg.[2][3] Med. Chem. Lett. (2008).[2]

  • SERM Development

    • Lasofoxifene Analogues: "Benzothiophene and naphthalene derived constrained SERMs."[3] Bioorg.[2][3] Med. Chem. Lett. (2004).[4][3]

  • Synthetic Methodology (C-H Activation)

    • Regioselectivity:[5][6][7][8] "Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights."[6][7][8] ChemPlusChem (2020).[6][7]

  • General Review

    • "Naphthalene, a versatile platform in medicinal chemistry."[8] Eur. J. Med.[8] Chem. (2019).[4][9]

Sources

Application Note: Scalable Process Engineering for 4-Phenylnaphthalene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It details the robust, scalable synthesis of 4-phenylnaphthalene-2-carboxylic acid , a critical scaffold for P2Y14 receptor antagonists (e.g., PPTN) and advanced organic materials.

Executive Summary

The synthesis of This compound (CAS: 35652-32-3) presents specific regiochemical challenges. While laboratory-scale methods often utilize diverse cyclization strategies, the most reliable route for multi-kilogram scale-up is the Suzuki-Miyaura cross-coupling of a 4-bromo-2-naphthoic acid derivative with a phenylboronic acid, followed by controlled saponification.

This guide prioritizes the "Coupling-Hydrolysis" strategy due to its superior impurity profile and the commercial availability of the regiochemically pure precursor, Methyl 4-bromo-2-naphthoate .

Key Process Advantages
  • Regiocontrol: Uses pre-functionalized naphthalene cores to avoid isomer separation issues common in Friedel-Crafts or Stobbe approaches.

  • Scalability: The Suzuki coupling is performed in aqueous/organic biphasic systems, allowing for efficient thermal management and facile inorganic byproduct removal.

  • Purification: The final acid functionality allows for purification via pH-swing precipitation, minimizing the need for large-scale chromatography.

Retrosynthetic Strategy & Workflow

The synthesis is broken down into two critical chemical operations (Unit Ops).

G SM1 Methyl 4-bromo-2-naphthoate (CAS: 5043-29-8) Int Intermediate: Methyl 4-phenyl-2-naphthoate SM1->Int Suzuki Coupling (90°C, 4-6 h) SM2 Phenylboronic Acid SM2->Int Cat Pd Catalyst (Pd(dppf)Cl2 / Na2CO3) Cat->Int Product FINAL PRODUCT: This compound Int->Product Saponification & Acidification Reagent Hydrolysis (LiOH / THF / H2O) Reagent->Product

Figure 1: Linear synthetic workflow. The modular approach allows for independent optimization of the C-C bond formation and the ester hydrolysis.

Precursor Sourcing & Quality Control

The success of this scale-up hinges on the quality of the starting bromide.

  • Primary Precursor: Methyl 4-bromo-2-naphthoate.[1][2][3][4]

  • Sourcing Note: If commercial stock is unavailable, this precursor is industrially synthesized via the Diels-Alder reaction of methyl 3-bromocoumalate with anthranilic acid (generated in situ via benzyne). This route is preferred over direct bromination of naphthoic acid, which yields difficult-to-separate isomers [1].

Critical Material Attributes (CMA):

Material Specification Critical Impurity to Monitor
Methyl 4-bromo-2-naphthoate Purity > 98.0% (HPLC) 6-bromo isomer (Regioisomer)
Phenylboronic Acid Purity > 97.0% Diphenylborinic acid (inhibits catalyst)

| Pd(dppf)Cl2·CH2Cl2 | Pd Content ~12% | Free ligands (slows reaction) |

Detailed Scale-Up Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 4-phenyl-2-naphthoate. Scale: 1.0 kg Input (Methyl 4-bromo-2-naphthoate).

Reagents & Stoichiometry[5][6][7]
  • Methyl 4-bromo-2-naphthoate (1.0 equiv, 1.0 kg)

  • Phenylboronic acid (1.2 equiv, 0.55 kg)

  • Potassium Carbonate (

    
    ) (2.5 equiv, 1.30 kg)
    
  • Pd(dppf)Cl2·CH2Cl2 (0.01 equiv / 1 mol%, 30.8 g)

  • Solvent System: Toluene : Water : Ethanol (4 : 2 : 1 ratio). Note: Ethanol is added to improve boronic acid solubility and reaction rate.

Procedure
  • Inertion: Charge the reactor with Toluene (4 L) and Ethanol (1 L). Sparge with Nitrogen (

    
    ) for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity).
    
  • Solids Charging: Add Methyl 4-bromo-2-naphthoate and Phenylboronic acid under positive

    
     flow. Agitate until dissolved or uniformly suspended.
    
  • Base Addition: Dissolve

    
     in Water (2 L) (degassed) and charge to the reactor. The system is now biphasic.
    
  • Catalyst Charge: Add Pd(dppf)Cl2·CH2Cl2.

  • Reaction: Heat the jacket to 90°C (Internal temp ~85°C). Agitate vigorously (scale-dependent, typically >200 RPM) to ensure phase transfer.

  • IPC (In-Process Control): Monitor by HPLC after 2 hours.

    • Target: < 1.0% remaining Bromide starting material.

    • Common Time: 4–6 hours.

  • Workup:

    • Cool to 25°C.

    • Separate phases. Extract aqueous layer with Toluene (2 L).

    • Combine organic layers and wash with 5% L-Cysteine solution (or commercial scavenger like SiliaMetS®) to remove residual Palladium [2].

    • Wash with Brine (2 L).

    • Concentrate organic layer to dryness or perform a solvent swap to THF for the next step.

Stage 2: Hydrolysis & Isolation

Objective: Convert ester to free acid and purify via crystallization.

Reagents
  • Crude Intermediate (Methyl 4-phenyl-2-naphthoate)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

  • Solvent: THF / Water (3 : 1)

Procedure
  • Dissolution: Dissolve the crude ester in THF (5 L).

  • Saponification: Add a solution of LiOH·H2O in Water (1.5 L).

  • Reaction: Heat to 60°C for 3–4 hours.

    • IPC: HPLC should show complete disappearance of the ester peak.

  • Quench & Precipitation (Critical Step):

    • Cool reaction mixture to 20°C.

    • Optional: Filter through Celite if any black Pd particulates remain.

    • Slowly add 1M HCl until pH reaches 1–2. The product will precipitate as a thick white solid.

    • Note: Rapid acidification can trap impurities. Add acid over 60 minutes.

  • Isolation:

    • Filter the slurry using a basket centrifuge or Nutsche filter.

    • Wash cake with Water (3 x 2 L) to remove inorganic salts (LiCl).

    • Wash cake with cold n-Heptane (2 L) to remove lipophilic impurities (e.g., bi-phenyl).

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Safety & Troubleshooting

Thermal Hazards
  • Suzuki Initiation: The reaction is exothermic. On a large scale, do not heat to reflux immediately. Ramp temperature to 60°C, observe exotherm, then ramp to 90°C.

  • Gas Evolution: Carbon dioxide is not evolved in this specific base condition (Carbonate stays as Bicarbonate/Carbonate), but if acid is used in workup,

    
     off-gassing will occur.
    
Impurity Profile
ImpurityOriginRemediation
Des-bromo Naphthalene Protodebromination of SM (Catalytic cycle failure)Ensure anhydrous solvents initially; increase catalyst load slightly.
Bi-phenyl Homocoupling of Phenylboronic acidWash final solid with n-Heptane; Avoid excess oxygen.
Residual Palladium CatalystUse L-Cysteine wash or Thiol-silica scavengers during Stage 1 workup.

References

  • Precursor Synthesis (Coumalate Route)

    • Method: Diels-Alder reaction of methyl 3-bromocoumalate with benzyne (
    • Source: Fairhurst, R. A., et al. "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.
  • Palladium Scavenging Protocols

    • Method: Use of functionalized silica and wash protocols for pharma intermedi
    • Source: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • P2Y14 Antagonist Context (PPTN)

    • Context: 4-phenyl-2-naphthoic acid as the core scaffold for PPTN.[8]

    • Source: Das, A., et al. "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry , 66(13), 8719–8744. (2023).[8][9][10]

  • General Suzuki Scale-Up

    • Source: "Suzuki-Miyaura Cross-Coupling Reaction." Organic Syntheses, Vol. 98, pp. 15-33. (2021).

Sources

Troubleshooting & Optimization

solving solubility issues of phenylnaphthalene acids in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylnaphthalene carboxylic acids present a unique "perfect storm" for NMR analysis. The rigid phenylnaphthalene backbone drives strong


-

stacking, while the carboxylic acid moiety induces hydrogen-bonded dimerization. This combination often results in "brick dust" insolubility or severe line broadening due to aggregation. This guide provides a tiered troubleshooting workflow to resolve these issues, moving from solvent screening to in-situ chemical modification.

Phase 1: The Solvent Matrix & Selection Strategy

Q: My sample is insoluble in standard CDCl₃. How do I rationally select an alternative solvent?

A: Do not choose solvents randomly. You must target the specific intermolecular force causing the insolubility.

  • Problem: Carboxylic acid dimerization (H-bonding).

  • Solution: Use a Hydrogen Bond Acceptor (HBA) solvent (DMSO, Acetone, THF) or a basic solvent (Pyridine).

  • Problem:

    
    -
    
    
    
    stacking of the phenylnaphthalene core.
  • Solution: Use an aromatic solvent (Benzene-d6, Toluene-d8) to intercalate between layers, or high-polarity solvents to solvate the polar acid headgroup.

Solvent Selection Matrix
SolventPolarityH-Bond CapacityApplication Note
CDCl₃ LowLowStandard. Often fails for rigid aromatic acids due to dimerization.
DMSO-d₆ HighStrong AcceptorFirst Choice Alternative. Disrupts acid dimers. High boiling point makes recovery difficult.[1]
Acetone-d₆ MediumStrong AcceptorGood for intermediate polarity. Volatile (easy recovery).
Pyridine-d₅ MediumBasic / AromaticGold Standard for Acids. Deprotonates the acid (in-situ salt) and solvates the aromatic core.
THF-d₈ MediumModerateGood for lipophilic backbones, but expensive and often contains stabilizers.
Methanol-d₄ HighDonor/AcceptorCan cause exchange of acidic protons (loss of -COOH signal). Good co-solvent.
Workflow Visualization: Solvent Decision Tree

SolventSelection cluster_legend Key Strategy Start Start: Sample Insoluble in CDCl3 IsAcid Is the -COOH signal critical? Start->IsAcid TryDMSO Try DMSO-d6 (Disrupts Dimers) IsAcid->TryDMSO Yes, need -COOH proton TryPyridine Try Pyridine-d5 (Solvates Aromatics + Base) IsAcid->TryPyridine No, or need max solubility TryMix Mixture: CDCl3 + 5% DMSO-d6 or CDCl3 + TFA-d TryDMSO->TryMix Still Insoluble/Broad TryPyridine->TryMix Still Insoluble Legend Pyridine-d5 is often superior for phenylnaphthalene acids due to pi-stacking disruption.

Figure 1: Decision tree for selecting the optimal NMR solvent based on chemical requirements.

Phase 2: Overcoming Aggregation (Line Broadening)

Q: My sample dissolved, but the peaks are broad and undefined. Is the purity bad?

A: Likely not. Broad signals in aromatic acids are a hallmark of aggregation . Phenylnaphthalene acids form "stacks" in solution. The slow tumbling of these large aggregates causes rapid


 relaxation, leading to broad lines.

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Baseline: Acquire a standard 1H spectrum at 298 K (25°C).

  • Heat: Increase probe temperature to 323 K (50°C) or 348 K (75°C) (Ensure solvent boiling point is not exceeded!).

  • Observe:

    • Sharpening Peaks: Confirms aggregation. The heat increases molecular tumbling and breaks H-bonds.

    • No Change: Likely poor shimming or paramagnetic impurities.

    • New Peaks: Restricted rotation (rotamers) becoming fast on the NMR timescale.

Technical Insight: For DMSO-d6 (BP ~189°C), you can safely go to 80-100°C. This is often sufficient to monomerize phenylnaphthalene dimers.

Phase 3: The "Secret Weapon" – In-Situ Salt Formation

Q: Heating didn't work, and I can't use Pyridine. How do I force this into solution?

A: Convert the carboxylic acid into a carboxylate salt directly in the NMR tube. Ionic salts are often orders of magnitude more soluble in polar solvents (D₂O, DMSO, MeOD) than their neutral acid counterparts.

Protocol: In-Tube Salt Formation This method avoids an external synthesis step and allows you to characterize the backbone immediately.

  • Prepare Sample: Suspend 5–10 mg of the insoluble acid in 0.6 mL of DMSO-d₆ or D₂O.

  • Add Base:

    • Option A (Inorganic): Add 1-2 drops of 40% NaOD in D₂O.

    • Option B (Organic - Preferred for Organics): Add 1-2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine .

  • Mix: Shake vigorously or sonicate for 30 seconds.

  • Result: The suspension should clear immediately as the salt forms.

  • Analyze: Run the NMR. Note that the

    
    -proton signals will shift upfield, and the carbonyl carbon will shift significantly in ¹³C NMR due to the formation of the anion.
    
Workflow Visualization: In-Situ Salt Protocol

SaltFormation Step1 1. Suspend Acid in DMSO-d6 Step2 2. Add Base (1-2 eq. DBU or NaOD) Step1->Step2 Step3 3. Sonicate (30 sec) Step2->Step3 Step4 4. Clear Solution (Carboxylate Formed) Step3->Step4 Note Note: -COOH proton will disappear/exchange Step4->Note

Figure 2: Step-by-step workflow for in-situ salt formation to solubilize stubborn acids.

Phase 4: Chemical Derivatization (Last Resort)

Q: Even the salt method failed. What is the absolute last resort?

A: If the salt is insoluble (common with large hydrophobic counter-ions), you must permanently modify the sample.

  • Methyl Esterification: Treat the sample with Trimethylsilyldiazomethane (TMS-CHN₂) in MeOH/Benzene. This is a rapid, clean reaction that caps the polar acid.

  • Result: The methyl ester is almost always soluble in CDCl₃. You will see a new singlet ~3.7–3.9 ppm (OCH₃), but the phenylnaphthalene backbone signals will remain largely unchanged and resolvable.

Troubleshooting FAQ

Q: I see a broad hump between 10–14 ppm. Is this an impurity? A: No. This is the carboxylic acid proton (-COOH ). In non-polar solvents like CDCl₃, it forms H-bonded dimers, broadening the signal. In DMSO-d₆ or Pyridine-d₅, this peak often sharpens and shifts downfield (12–14 ppm) because the solvent breaks the dimer and H-bonds to the proton.

Q: My sample precipitated after adding D₂O to check for exchangeable protons. A: This is the "Salting Out" effect. Phenylnaphthalene acids are hydrophobic. Adding water (highly polar) increases the polarity of the medium beyond the solubility limit of the organic compound.

  • Fix: Use Methanol-d₄ for D-exchange experiments instead of D₂O.

Q: Can I recover my sample after using DMSO-d₆? A: Yes, but do not use heat/rotovap (DMSO BP is 189°C).

  • Protocol: Add 5 mL of water to the NMR tube contents. The hydrophobic acid should precipitate. Centrifuge or filter to recover the solid. Wash with water to remove residual DMSO.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

  • University of Rochester. "Troubleshooting 1H NMR Spectroscopy." Department of Chemistry. Link

  • BioChromato. (2018). "NMR Solvent Selection - that also allows sample recovery." Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

Sources

Technical Support Center: Palladium Catalyst Residues in Naphthalene Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, particularly for constructing the complex scaffolds of naphthalene acid derivatives used in pharmaceutical and materials science.[1][2][3][4][5][6] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API) or final product.

Regulatory bodies, such as the European Medicines Agency, have established stringent limits for platinum group metal impurities in drug products, often capping them at 5-10 ppm.[7] Achieving these levels is non-trivial, as palladium can persist in various forms—from heterogeneous Pd(0) nanoparticles to soluble Pd(II) complexes. The presence of a carboxylic acid moiety on the naphthalene scaffold introduces an additional layer of complexity, as it can chelate with palladium, making removal by standard methods difficult.

This technical support guide provides researchers, chemists, and process development professionals with a structured approach to troubleshooting and resolving palladium contamination issues. We will delve into the causality behind common purification challenges and offer field-proven protocols to ensure your final compound meets the rigorous purity standards required for its intended application.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification process.

Question 1: My isolated product is gray or black after initial filtration and work-up, and ICP-MS analysis shows palladium levels are well above 100 ppm. What's happening?

This is a classic sign of persistent palladium, which can be attributed to two primary causes:

  • Cause A: Formation of Fine or Colloidal Palladium: During the reaction, particularly at the end of the catalytic cycle, Pd(0) can precipitate out of solution. If not properly aggregated, these particles can be so fine that they pass through standard filter paper, resulting in a contaminated filtrate.[8][9]

  • Cause B: Presence of Soluble Palladium Species: Not all residual palladium is metallic. Soluble Pd(II) species or Pd(0) complexed with phosphine ligands can remain in the organic phase. The carboxylic acid group of your naphthalene derivative can also act as a ligand, forming a stable, soluble complex with palladium that is difficult to remove through simple phase separations.

Recommended Solutions & Protocols

Your first line of defense should involve simple, robust methods designed to capture both heterogeneous and some soluble forms of palladium.

start Crude Reaction Mixture celite Dilute with Solvent & Filter Through Celite® Pad start->celite filtrate Collect Filtrate celite->filtrate analysis1 Analyze Pd Content (e.g., ICP-MS) filtrate->analysis1 carbon Treat with Activated Carbon analysis1->carbon If Pd is high filter_carbon Filter to Remove Carbon carbon->filter_carbon analysis2 Analyze Pd Content filter_carbon->analysis2 pass Pd < Target Limit Proceed to Crystallization analysis2->pass [Pass] fail Pd > Target Limit Proceed to Scavenging analysis2->fail [Fail]

Caption: Initial workflow for removing bulk and fine palladium particles.

Protocol 1: Filtration Through Celite®

This method is highly effective for trapping finely dispersed or colloidal palladium particles that evade standard filtration.[10]

  • Prepare the Pad: In a Büchner or sintered glass funnel, create a 1-2 cm thick pad of Celite®.

  • Pre-wet: Gently pour the primary reaction solvent over the pad and apply a light vacuum to settle it. Ensure the pad is evenly packed and does not crack.

  • Dilute and Filter: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) to reduce viscosity.

  • Execute: Slowly pour the diluted mixture onto the Celite® pad under a gentle vacuum.

  • Wash: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.[8] The palladium residues will be trapped within the intricate diatomaceous earth structure.

Protocol 2: Activated Carbon Treatment

Activated carbon is a cost-effective and powerful adsorbent for removing dissolved palladium species and residual color.[11][12]

  • Selection: Choose a high-purity, low-ash activated carbon. Different grades have varying pore structures and surface chemistries; screening may be necessary.

  • Addition: After Celite® filtration, add activated carbon (a typical starting point is 5-10 wt% relative to your product) to the filtrate.

  • Agitation: Stir the mixture at a moderate temperature (e.g., 40-50 °C) for 2-18 hours.[1] The optimal time and temperature depend on the specific interaction between your compound and the carbon.

  • Removal: Remove the activated carbon by filtering through a fresh pad of Celite®. Never pour carbon directly onto a frit, as the fine particles can clog it.

  • Analysis: Analyze the filtrate for residual palladium. This treatment can often reduce levels significantly.

Question 2: The activated carbon treatment removed the palladium, but my product yield dropped by 30%. How can I prevent this product loss?

This is a common trade-off. The high surface area and porous nature of activated carbon that make it an excellent adsorbent for palladium can also lead to significant adsorption of your product, especially with polar or acidic compounds like naphthalene acid derivatives.[1]

Recommended Solutions & Protocols

The key is to balance palladium removal with product recovery by optimizing the process or choosing a more selective method.

Optimization Strategies:

  • Reduce Carbon Load: Titrate the amount of activated carbon downwards (e.g., from 10 wt% to 2-5 wt%).

  • Decrease Treatment Time/Temperature: Shorter exposure times or lower temperatures can sometimes reduce product adsorption while still being effective for palladium.

  • Change Solvent: A more polar solvent might increase the affinity of your product for the solution phase over the carbon surface.

Alternative Method: Metal Scavengers

If product loss on carbon remains high, switching to a solid-supported metal scavenger is the logical next step. These are typically silica gels or polymers functionalized with groups that have a high affinity for palladium, making them more selective than carbon.[13]

start Initial Pd Level > 100 ppm? high_pd Initial Pd is High (>500 ppm) start->high_pd [Yes] mod_pd Initial Pd is Moderate (100-500 ppm) start->mod_pd [No] carbon Use Activated Carbon (Cost-effective bulk removal) high_pd->carbon scavenger Use Selective Scavenger (e.g., Thiol-Silica) mod_pd->scavenger yield_ok Product Yield Acceptable? carbon->yield_ok yield_ok->scavenger [No, high loss] pass Purification Complete yield_ok->pass [Yes] pd_low Final Pd Level OK? scavenger->pd_low fail Re-evaluate Scavenger/ Conditions pd_low->pass [Yes] pd_low->fail [No]

Caption: Decision tree for selecting a purification method based on Pd level and yield.

Question 3: I used a thiol-functionalized silica scavenger, but my palladium levels are still high. Why did it fail?

The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium and the composition of the reaction mixture.

  • Cause A: Incorrect Scavenger for Palladium State: Thiol-based scavengers are exceptionally effective at binding "soft" Pd(II) species. However, they can be less effective for Pd(0) complexes. If your residual palladium is primarily in the zero-valent state, a different type of scavenger may be required.[14]

  • Cause B: Scavenger Decomposition: The acidic conditions created by your naphthalene carboxylic acid can be problematic. Some scavengers, particularly certain dithiocarbamates, can rapidly decompose in acidic solutions, rendering them ineffective.[1]

  • Cause C: Steric Hindrance/Competition: Your product or leftover ligands in the solution might be strongly coordinated to the palladium, preventing the scavenger from accessing the metal center.

Recommended Solutions & Protocols

A systematic screening approach is the most reliable way to identify the optimal scavenger for your specific system.

Protocol 3: Scavenger Screening

  • Divide the Batch: Aliquot your crude product solution into several small vials.

  • Select Scavengers: Choose a panel of 3-4 scavengers with different functional groups (see Table 2).

  • Treat: Add each scavenger (typically 5-10 equivalents relative to the residual palladium) to a separate vial.

  • Agitate: Stir the vials at a consistent temperature (e.g., 25 °C or 45 °C) for a set time (e.g., 4 hours).

  • Analyze: Filter each sample and submit the filtrate for palladium analysis to identify the most effective candidate. Combining a scavenger with an aqueous wash using a chelating agent like N-acetyl cysteine can also be highly effective.[2]

Method Pros Cons Target Pd Species
Filtration (Celite®) Simple, fast, inexpensive.[8]Removes only insoluble particles.Heterogeneous Pd(0)
Adsorption (Carbon) Cost-effective, removes color.[1][10]Can cause significant product loss.[1]Pd(0) and Pd(II)
Scavenging (Silica) High selectivity, low product loss.[1][15]Higher cost, requires screening.Specific to scavenger type
Recrystallization Can achieve very high purity.Palladium can co-crystallize.[13]Soluble Pd species
Liquid-Liquid Extraction Good for removing polar Pd salts.[8][16]Often inefficient on its own.[8]Pd(II) salts
Table 1: Comparison of Common Palladium Removal Methods.
Scavenger Type Functional Group Primary Target Key Considerations
Thiol-functionalized Silica -SHPd(II)Highly effective for many Pd(II) sources from cross-coupling reactions.[1]
Amine-functionalized Silica -NH₂, -NR₂Pd(II)Can be effective, but may interact with the acidic product.
Thiourea-functionalized Silica -(C=S)N₂H₃Pd(0), Pd(II)Broad-spectrum scavenger.
Trimercaptotriazine (TMT) Triazine-thiolPd(II)Very high affinity for palladium, often used in industrial settings.[17][18]
Table 2: Guide to Common Palladium Scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for palladium in APIs? A1: The ICH Q3D guideline for elemental impurities is the primary reference. For oral administration, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day . This translates to a concentration limit (in ppm) that depends on the maximum daily dose of the drug product.[13] For many drugs, this results in a final limit of <10 ppm.

Q2: How can I accurately measure my residual palladium levels? A2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry standard for accurately quantifying trace metal impurities at the ppm or even ppb level.[7] It is essential for both process development and final quality control.

Q3: Is it better to remove palladium right after the reaction or at the end of the synthesis? A3: It is almost always better to remove catalyst residues as early as possible. Palladium impurities can interfere with subsequent reaction steps. Implementing a dedicated removal step, such as Celite® filtration and a scavenger treatment, immediately after the coupling reaction is a robust strategy.[1][15]

Q4: Can I combine different removal methods? A4: Yes, and this is often the most effective approach. A multi-step process, such as filtration through Celite® to remove bulk palladium, followed by a selective scavenger to capture soluble species, is a highly reliable workflow for achieving very low palladium levels.[2][15]

Q5: Are there any other purification techniques I should consider? A5: For specific applications, other techniques can be valuable. Liquid-liquid extraction can remove some water-soluble palladium salts.[8][16] An emerging technology, organic solvent nanofiltration (OSN) , uses membranes to separate the larger catalyst complexes from the smaller API molecules and shows promise for catalyst recovery and reuse.[8][19]

References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.). MDPI. [Link]

  • Extracting Palladium from Spent Palladium Catalysts - ZhengZhou JinQuan Precious Metal Refining Equipment Co.,Ltd. (n.d.). jqlj.com. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). typeset.io. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Johnson Matthey Technology Review. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]

  • Your trick to remove residual palladium : r/Chempros. (2025). Reddit. [Link]

  • How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. [Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... (n.d.). ResearchGate. [Link]

  • Removal of Pd residues. (2020). Gold Refining & Metal Extraction Forum. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). Ingenta Connect. [Link]

  • Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives. (2009). PMC. [Link]

  • Recrystallization of an Impure Sample of Naphthalene Objectives. (n.d.). Sandiego. [Link]

  • Purifying Naphthalene Using Recrystallization. (2019). UKEssays.com. [Link]

  • Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives. (2009). PubMed. [Link]

  • Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. (2021). ResearchGate. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Phenylnaphthalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For complex aromatic systems such as 4-phenylnaphthalene-2-carboxylic acid, a key intermediate in various synthetic pathways, a robust analytical strategy is not just beneficial, but essential. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing its utility against other common analytical techniques and offering a field-proven protocol for obtaining high-quality data.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and electronic structure. For a molecule like this compound, with its distinct aromatic regions, ¹H NMR offers a rapid and highly informative method for confirming its identity and purity.

Predicted ¹H NMR Spectrum of this compound

The numbering of the protons on the this compound molecule is crucial for spectral assignment. Following IUPAC nomenclature for naphthalene, the protons are numbered as follows:

Caption: IUPAC numbering of this compound.

Based on this structure, we can predict the following signals:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Naphthalene Protons:

    • H1 and H3: These protons are on the same ring as the carboxylic acid. The carboxylic acid is an electron-withdrawing group, which will deshield adjacent protons. H1 is expected to be a doublet, coupled to H8. H3 will be a singlet, as it has no adjacent protons. We can anticipate H1 and H3 to be in the range of 8.0-8.5 ppm.

    • H5, H6, H7, H8: These protons are on the second ring of the naphthalene core. H8 is adjacent to the phenyl-substituted carbon and will likely be a doublet coupled to H1. The protons H5, H6, and H7 will likely appear as a complex multiplet, characteristic of a multi-spin system, in the range of 7.4-7.9 ppm. The exact chemical shifts are influenced by both the phenyl and carboxylic acid groups.

  • Phenyl Protons: The five protons of the phenyl group will likely appear as a multiplet in the range of 7.3-7.6 ppm. Due to restricted rotation around the C-C bond connecting the phenyl and naphthalene rings, the ortho, meta, and para protons may not be equivalent, leading to a more complex splitting pattern than a simple multiplet.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive analysis often involves complementary techniques. Here, we compare ¹H NMR with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of this compound.

Technique Strengths for this compound Analysis Weaknesses for this compound Analysis
¹H NMR - Provides detailed structural information, confirming connectivity.[3] - Non-destructive.[4] - Quantitative, allowing for purity assessment with an internal standard.[5] - Relatively fast for routine checks.- Lower sensitivity compared to MS.[6] - Requires a relatively pure sample for unambiguous interpretation. - Can be expensive to acquire and maintain the instrument.[4]
HPLC-UV/FLD - Excellent for purity determination and quantification.[7] - High sensitivity, especially with a fluorescence detector (FLD) for aromatic compounds. - Can separate isomers and impurities effectively.[8]- Provides no direct structural information about the analyte or impurities. - Requires a reference standard for identification and quantification. - Method development can be time-consuming.
Mass Spectrometry (MS) - Provides accurate mass-to-charge ratio, confirming molecular weight.[9][10] - High sensitivity, capable of detecting trace impurities. - Fragmentation patterns can offer some structural clues.[11]- Does not provide detailed information on isomerism. - Quantification can be less straightforward than HPLC or qNMR. - Can be destructive depending on the ionization technique.

This comparison highlights that for unambiguous identification and characterization of this compound, a combination of these techniques is ideal. ¹H NMR confirms the structure, HPLC assesses purity, and MS verifies the molecular weight.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is a field-proven method for obtaining a high-resolution ¹H NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve many organic acids and its relatively simple residual solvent peak. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly.[12]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

    • Set the acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 or 500 MHz spectrometer would be:[13]

      • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

      • Acquisition Time (at): 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5x the longest T1) is necessary.

      • Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

      • Spectral Width (sw): A range of -2 to 14 ppm is appropriate to capture all signals, including the carboxylic acid proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Key Relationships

The following diagrams illustrate the logical workflow for the analysis and the predicted proton assignments on the molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire Acquire Data lock->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze phase_cal->integrate structure Structure Confirmation integrate->structure

Caption: Experimental workflow for ¹H NMR analysis.

proton_assignment cluster_molecule cluster_signals Predicted ¹H NMR Signals mol COOH COOH ~12-13 ppm (broad s) H1_H3 H1, H3 ~8.0-8.5 ppm (d, s) H5_H8 H5, H6, H7, H8 ~7.4-7.9 ppm (m) H_phenyl Phenyl H's ~7.3-7.6 ppm (m)

Caption: Predicted ¹H NMR signal assignments.

Conclusion

The structural analysis of this compound is a critical step in its application in research and development. ¹H NMR spectroscopy provides an unparalleled level of detail for structural confirmation. By understanding the predicted spectral features, employing a robust experimental protocol, and complementing the analysis with techniques like HPLC and MS, researchers can ensure the identity, purity, and quality of this important chemical entity. This integrated approach, grounded in sound scientific principles, is the hallmark of a trustworthy and effective analytical strategy in the modern laboratory.

References

  • Michigan State University Department of Chemistry. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • Wikipedia. (2024, February 7). Naphthalene. In Wikipedia. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Tang, H., et al. (2018). Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
  • National Center for Biotechnology Information. (n.d.). 1-Phenylnaphthalene. PubChem Compound Database. Retrieved from [Link]

  • Oss, M., et al. (2021). Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. Analytical Chemistry, 93(49), 16376-16384.
  • National Institute of Standards and Technology. (n.d.). Naphthalene, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Mahgoub, H. A. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Journal of Chemistry and Chemical Sciences, 6(1), 65-72.
  • Vaia. (n.d.). Problem 10 A substituted naphthalene. Retrieved from [Link]

  • Vaia. (n.d.). The 1 H NMR spectrum of naphthalene shows two multiplets (Figure 15). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by ¹H NMR Spectroscopy.
  • LibreTexts Chemistry. (2021, March 5). 22.1: Nomenclature of Arenes. Retrieved from [Link]

  • Ke, S., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
  • University of Leeds. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. International Journal of Molecular Sciences, 23(5), 2536.
  • Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen.
  • German Social Accident Insurance (DGUV). (2022, January 4). Comparison of chromatographic measuring methods for PAH analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Atom numbering system in naphthalene and the chemical structure of.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrochemical Insights into Aromatic Hydrocarbons in 1,2-Disubstituted Naphthalenes: Investigations Using 1D and 2D NMR Spectroscopy and X-Ray Crystallography Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring aromaticity by NMR. Retrieved from [Link]

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  • Study.com. (n.d.). Naphthalene | Formula, Structure & Uses. Retrieved from [Link]

  • Zhang, Y., et al. (2020). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Marine Drugs, 18(1), 53.
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  • Kupcewicz, B., et al. (2022). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Molecules, 27(19), 6563.
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Safety Operating Guide

4-Phenylnaphthalene-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: 4-Phenylnaphthalene-2-carboxylic Acid Proper Disposal Procedures

Executive Summary & Chemical Characterization

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative functionalized with a carboxylic acid group. In drug discovery and materials science, it is often treated as a chemical intermediate. Unlike common solvents, its disposal requires specific attention to its physical state (solid vs. solution) and its chemical reactivity as a weak organic acid.

Operational Directive: This compound must be incinerated via a licensed hazardous waste contractor. Under no circumstances should it be disposed of down the drain or in municipal trash, regardless of its specific toxicity listing.

Property Characterization for Disposal Operational Implication
Physical State Solid (Powder/Crystalline)High dust potential; requires anti-static precautions during transfer.
Acidity (pKa) ~4.0 – 5.0 (Estimated)Weak acid. Can react exothermically with strong bases.
Solubility Lipophilic; Soluble in DMSO, MeOHIf in solution, waste stream is dictated by the solvent.
Stability Stable at STPSegregate from strong oxidizers (e.g., Nitric Acid, Peroxides).

Pre-Disposal Risk Assessment (The "Why" Behind the Protocol)

Before initiating disposal, you must validate the state of the waste. This ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-reactivity in bulk waste containers.

A. The "Generator Knowledge" Principle

As the researcher, you possess the "Generator Knowledge" required by the EPA. You must certify that the waste is not mixed with incompatible streams.[1]

  • Risk: Mixing this organic acid with strong oxidizing agents (e.g., Nitric Acid, Perchloric Acid) in a waste container can lead to nitration or oxidation reactions that generate heat and pressure.

  • Protocol: Verify the absence of oxidizers before adding to any organic waste carboy.

B. Solid vs. Liquid Segregation
  • Solid Waste: This is the preferred disposal state. It minimizes volume and reduces spill risks.

  • Liquid Waste: If the compound is dissolved (e.g., in a reaction mixture), the solvent drives the waste classification (e.g., Halogenated vs. Non-Halogenated).

Step-by-Step Disposal Workflows

Workflow A: Disposal of Pure Solid (Powder)

Use this for expired reagents, weighing boat residues, or failed reaction solids.

  • Primary Containment: Transfer the solid into a clear, wide-mouth jar (HDPE or Glass).

    • Note: Do not use metal containers, as carboxylic acids can slowly corrode metal over long storage periods.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Solid)"

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (Conservative approach for PAHs).

  • Secondary Containment: Place the sealed jar into a secondary bin or a clear plastic bag (4-mil thickness) to prevent dust dispersion if the jar breaks.

  • Final Disposition: Move to the Satellite Accumulation Area (SAA) for pickup.

Workflow B: Disposal of Solutions (Reaction Mixtures)

Use this for HPLC waste, mother liquors, or cleaning solvents.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste .

    • If Acetone/Methanol/Ethyl Acetate: Use Non-Halogenated Waste .

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: If pH < 2, the solution is legally "Corrosive" (RCRA D002).[2] You must neutralize it to pH 5–9 before adding it to a general organic waste drum, OR use a dedicated "Acidic Organic Waste" stream.

    • Reasoning: Adding highly acidic organic solutions to a general solvent drum can corrode the drum or react with basic impurities (e.g., amines) already in the container.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Visual Decision Matrix (DOT Diagram)

The following diagram illustrates the decision logic for segregating this specific chemical.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Liquid StateCheck->IsLiquid Container Place in HDPE/Glass Jar (No Metal) IsSolid->Container LabelSolid Label: 'Solid Organic Waste' Check: Irritant Container->LabelSolid BinSolid Solid Waste Bin (Incineration) LabelSolid->BinSolid SolventCheck Identify Primary Solvent IsLiquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo pHCheck CRITICAL: Check pH Halo->pHCheck NonHalo->pHCheck Neutralize Neutralize to pH 5-9 (if pH < 2) pHCheck->Neutralize If Acidic BinHalo Halogenated Waste Carboy pHCheck->BinHalo If Neutral (Halo) BinNonHalo Non-Halogenated Waste Carboy pHCheck->BinNonHalo If Neutral (Non-Halo) Neutralize->BinHalo Halo Solvent Neutralize->BinNonHalo Non-Halo Solvent

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.

Chemical Compatibility & Segregation Table

Store and dispose of this chemical according to the "Organic Acid" group.[1]

Incompatible Group Risk Mechanism Action
Oxidizing Agents (Group 1)Reaction with the naphthalene ring or carboxylic acid can cause fire/explosion.NEVER mix with Nitric Acid, Perchloric Acid, or Permanganates.
Strong Bases (Group 3)Exothermic neutralization. While not explosive, rapid heat generation in a closed waste drum can cause over-pressurization.Neutralize slowly in an open beaker before disposal if mixing is necessary.
Cyanides/Sulfides Acidic nature can liberate toxic HCN or H2S gas.Keep strictly separate from cyanide or sulfide waste streams.

Regulatory Framework (RCRA)[3][4]

While this compound is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it falls under the following regulatory categories depending on its form:

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code [1].[2]

  • Corrosivity: If in aqueous solution with pH ≤ 2, it carries the D002 code [1].[2]

  • Generator Responsibility: As a researcher, you are responsible for characterizing the waste. If the specific toxicity is unknown, you must manage it as if it were hazardous to ensure "Cradle-to-Grave" liability protection [2].

Final Disposal Method: High-temperature incineration is the required method for destruction of the naphthalene ring structure to prevent environmental persistence.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • National Institutes of Health (NIH). (2024). Waste Management and Disposal Guide for Research Laboratories.[Link]

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Personal protective equipment for handling 4-Phenylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Phenylnaphthalene-2-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is a synthesis of established safety protocols for structurally related compounds, including naphthalene derivatives and aromatic carboxylic acids. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Always supplement this information with a thorough risk assessment for your specific experimental conditions.

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for this compound, a conservative approach to handling is imperative. The hazard profile is constructed based on the known risks associated with its core chemical structures: the naphthalene moiety and the carboxylic acid functional group.

Naphthalene and its Derivatives: Naphthalene is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][2] Acute exposure to naphthalene can cause a range of adverse health effects, including headache, nausea, confusion, and in severe cases, hemolytic anemia and damage to the liver and kidneys.[3][4] It is also a known irritant to the skin, eyes, and respiratory tract.[3][5] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for naphthalene at 10 ppm over an 8-hour work shift.[3][6]

Aromatic Carboxylic Acids: Carboxylic acids can range from mild irritants to corrosive substances. They can cause irritation or burns upon contact with the skin and eyes.[7][8] Inhalation of dust from solid carboxylic acids can lead to respiratory tract irritation.[8]

Therefore, this compound should be handled as a substance that is:

  • Potentially carcinogenic.

  • An irritant to the skin, eyes, and respiratory system.

  • Potentially toxic to the liver, kidneys, and blood upon significant exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Skin & Body Protection Respiratory Protection
Handling Solid (Weighing, Transferring) Chemical safety goggles and a face shieldChemically resistant lab coat, long pants, and closed-toe shoes. Nitrile gloves (double-gloving recommended).Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is required.
Preparing Solutions Chemical safety gogglesChemically resistant lab coat, long pants, and closed-toe shoes. Nitrile or other chemically compatible gloves.Work within a certified chemical fume hood.
Conducting Reactions & Work-up Chemical safety gogglesChemically resistant lab coat, long pants, and closed-toe shoes. Appropriate chemically resistant gloves for the solvents in use.Work within a certified chemical fume hood.
Detailed PPE Specifications
  • Eye and Face Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling the solid powder, to protect against splashes and airborne particles.[9]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[10] Long pants and closed-toe shoes are mandatory.[10] For glove selection, while nitrile gloves offer good protection against solid materials, consult a glove compatibility chart when working with solutions to ensure protection against the specific solvent being used.

  • Respiratory Protection: All work with this compound, especially the solid form, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Operational and Disposal Plans: A Step-by-Step Guide

PPE Donning and Doffing Procedure

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-glove technique to avoid contact with the outer surface)

  • Face Shield

  • Goggles

  • Lab Coat (peel it off from the shoulders, turning it inside out)

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.

Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[5][11]

  • Avoid Dust Generation: When handling the solid, use techniques that minimize dust formation, such as gentle scooping rather than pouring.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Disposal Plan
  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Operational Context cluster_1 PPE Requirements Start Start: Handling this compound Task Nature of Task Start->Task Solid Handling Solid (e.g., weighing) Task->Solid Solid Form Solution Handling Solution (e.g., reaction) Task->Solution Liquid Form (Solution) PPE_Solid Goggles + Face Shield Lab Coat Double Nitrile Gloves Fume Hood or Respirator Solid->PPE_Solid PPE_Solution Goggles Lab Coat Chemically Resistant Gloves Fume Hood Solution->PPE_Solution

Caption: PPE selection workflow for handling this compound.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Naphthalene. Retrieved from [Link]

  • WorkSafeBC. (2018). Naphthalene. E-Limit. Retrieved from [Link]

  • Jia, C., & Batterman, S. (2010). A critical review of naphthalene sources and exposures for regulatory and risk assessment purposes. Environmental Science & Technology, 44(13), 4943-4953.
  • U.S. Environmental Protection Agency. (1999). Naphthalene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Naphthalene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid. Retrieved from [Link]

  • Herbst, M. C. (2015). Fact Sheet on Naphthalene. ResearchGate. Retrieved from [Link]

  • Cancer Association of South Africa (CANSA). (n.d.). Fact Sheet on Naphthalene. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 2-Naphthalenecarboxylic acid, 8-hydroxy-. Retrieved from [Link]

  • Towson University. (n.d.). Chemical Hygiene Program. Retrieved from [Link]

Sources

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